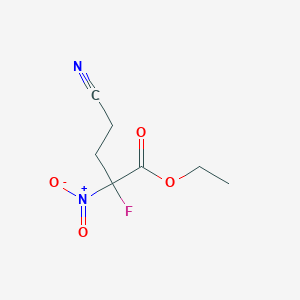

Ethyl 4-cyano-2-fluoro-2-nitrobutanoate

Description

Ethyl 4-cyano-2-fluoro-2-nitrobutanoate is a multifunctional ethyl ester characterized by the presence of three electron-withdrawing substituents: cyano (-CN), fluoro (-F), and nitro (-NO₂) groups. These substituents are positioned at the 4-, 2-, and 2-positions of the butanoate backbone, respectively. Its reactivity is likely influenced by the strong electron-withdrawing effects of the substituents, which may enhance electrophilicity at specific sites, making it suitable for nucleophilic substitution or cyclization reactions.

Properties

CAS No. |

110683-81-3 |

|---|---|

Molecular Formula |

C7H9FN2O4 |

Molecular Weight |

204.16 g/mol |

IUPAC Name |

ethyl 4-cyano-2-fluoro-2-nitrobutanoate |

InChI |

InChI=1S/C7H9FN2O4/c1-2-14-6(11)7(8,10(12)13)4-3-5-9/h2-4H2,1H3 |

InChI Key |

MPJIEXRJXYAHDD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC#N)([N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-2-fluoro-2-nitrobutanoate typically involves multi-step organic reactions. One common method includes the nitration of an appropriate precursor, followed by fluorination and cyano group introduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-2-fluoro-2-nitrobutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluoro and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups in place of the fluoro or cyano groups.

Scientific Research Applications

Ethyl 4-cyano-2-fluoro-2-nitrobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

Medicine: The compound’s derivatives may have pharmaceutical applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-cyano-2-fluoro-2-nitrobutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano, fluoro, and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-cyano-2-fluoro-2-nitrobutanoate with structurally related ethyl esters, emphasizing substituent effects and commercial availability:

Key Observations :

- Substituent Diversity: The target compound’s trifunctionalized structure contrasts with analogs bearing cycloalkyl or oxo groups. The presence of -F and -NO₂ may confer higher polarity and reactivity compared to non-polar cyclohexyl/cyclobutyl substituents.

- Commercial Availability: Ethyl 4-cyclohexyl-4-oxobutyrate (10 suppliers) is more accessible than cyclobutyl analogs (1–4 suppliers), suggesting greater industrial demand for cyclohexyl derivatives .

Reactivity and Stability

- Electron-Withdrawing Effects: The -CN, -F, and -NO₂ groups in the target compound create a highly electron-deficient carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in ester hydrolysis or aminolysis). This contrasts with cycloalkyl-substituted esters, where electron-donating alkyl groups stabilize the carbonyl, reducing reactivity .

- Cyclohexyl/cyclobutyl esters, lacking such groups, may exhibit superior thermal resilience.

Research Findings and Gaps

- Bioactivity Context: While this compound is absent from bioactive compound databases (e.g., turmeric or ginger extracts ), ethyl acetate extracts of other species contain structurally simpler esters with antimicrobial properties . This highlights the need for targeted studies on the bioactivity of nitro-fluoro-cyano derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.